3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 946304-64-9
VCID: VC11925535
InChI: InChI=1S/C21H23N5O4S/c1-29-19-7-5-17(14-20(19)30-2)31(27,28)26-12-10-25(11-13-26)21-8-6-18(23-24-21)16-4-3-9-22-15-16/h3-9,14-15H,10-13H2,1-2H3
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)OC
Molecular Formula: C21H23N5O4S
Molecular Weight: 441.5 g/mol

3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

CAS No.: 946304-64-9

Cat. No.: VC11925535

Molecular Formula: C21H23N5O4S

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine - 946304-64-9

Specification

CAS No. 946304-64-9
Molecular Formula C21H23N5O4S
Molecular Weight 441.5 g/mol
IUPAC Name 3-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine
Standard InChI InChI=1S/C21H23N5O4S/c1-29-19-7-5-17(14-20(19)30-2)31(27,28)26-12-10-25(11-13-26)21-8-6-18(23-24-21)16-4-3-9-22-15-16/h3-9,14-15H,10-13H2,1-2H3
Standard InChI Key XYZUDFMORVRJCT-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)OC
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)OC

Introduction

The compound 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a heterocyclic organic molecule with potential applications in medicinal chemistry, particularly in drug discovery and development. This compound is characterized by its sulfonamide group, piperazine ring, and pyridazine scaffold, which are often associated with biological activity.

Synthesis

The synthesis of this compound typically involves multistep reactions combining sulfonamide derivatives with pyridazine scaffolds. A common approach includes:

  • Preparation of the Sulfonamide Intermediate: The sulfonamide group is introduced by reacting a dimethoxybenzene derivative with a sulfonating agent.

  • Formation of the Piperazine Moiety: Piperazine is functionalized to include the sulfonamide group.

  • Coupling with Pyridazine: The functionalized piperazine is coupled with a pyridazine derivative under controlled conditions to yield the final product.

Biological Activity

Compounds containing sulfonamide and piperazine groups are widely studied for their pharmacological properties:

  • Antiviral and Antibacterial Potential:

    • Similar compounds have demonstrated moderate activity against viruses like HIV-1 and HSV-1 as well as antibacterial efficacy .

  • Antifungal Activity:

    • Structural analogs with sulfonamide groups have shown significant antifungal activity against Candida albicans and Rhodotorula mucilaginosa .

  • Antimalarial Applications:

    • Sulfonamide derivatives have been investigated for their antimalarial properties, showing inhibitory effects on Plasmodium falciparum in vitro .

Table 2: Biological Activities of Related Compounds

Activity TypeTarget Organisms/PathwaysObservations
AntiviralHIV-1, HSV-1Moderate protection observed
AntibacterialGram-positive and Gram-negative bacteriaVariable efficacy
AntifungalCandida albicans, Rhodotorula mucilaginosaHigh efficacy (MIC ≤ 25 µg/mL)
AntimalarialPlasmodium falciparumIC50 = 2–5 μM for analogs

Mechanism of Action

The precise mechanism of action for this compound remains speculative but can be inferred based on its structural features:

  • Sulfonamide Group:

    • Known to inhibit enzymes like dihydropteroate synthase (DHPS), crucial for folate synthesis in microorganisms.

  • Piperazine Ring:

    • Enhances binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.

  • Pyridazine Scaffold:

    • Often interacts with kinases or other enzymes involved in cell signaling pathways.

Applications in Drug Development

This compound's structure suggests potential applications in:

  • Antimicrobial Drug Discovery:

    • Its functional groups are commonly found in antibiotics and antifungals.

  • Cancer Research:

    • Sulfonamides have been explored as inhibitors of carbonic anhydrase IX, a target in tumor hypoxia.

  • Neurological Disorders:

    • Piperazine derivatives are used in drugs targeting the central nervous system.

Limitations and Future Directions

Despite its promising structure, the compound faces challenges:

  • Cytotoxicity:

    • Many sulfonamides exhibit cytotoxic effects at higher concentrations.

  • Bioavailability:

    • Optimization is required to improve solubility and pharmacokinetics.

Future research should focus on detailed pharmacological evaluations and structural modifications to enhance its therapeutic index.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator